molecular formula C15H15NO2S B5814582 N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5814582
M. Wt: 273.4 g/mol
InChI Key: DJMWKSLIGHVDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BHWC-3, is a novel compound with potential applications in the field of medicinal chemistry. This compound has been studied for its ability to act as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism. BHWC-3 has shown promising results in preclinical studies, and further research is being conducted to explore its potential therapeutic uses.

Mechanism of Action

N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as an agonist of PPARγ, which is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. When this compound binds to PPARγ, it induces a conformational change that allows for the recruitment of coactivator proteins and subsequent activation of gene transcription. This leads to improved insulin sensitivity and glucose metabolism in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In addition to improving insulin sensitivity and glucose metabolism, this compound has been shown to reduce inflammation and oxidative stress in various tissues. This compound has also been shown to inhibit cell proliferation and induce cell death in cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is that it has shown promising results in preclinical studies for its potential therapeutic applications. Another advantage is that the synthesis of this compound has been optimized to yield high purity and high yields of the compound. However, one limitation of this compound is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of type 2 diabetes. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans. Another area of interest is the potential anti-cancer properties of this compound, as it has shown promising results in preclinical studies. Further research is needed to explore the potential therapeutic uses of this compound in the treatment of various types of cancer. Additionally, research on the potential neuroprotective effects of this compound is also an area of interest, as it has shown promising results in animal models of neurodegenerative diseases. Overall, this compound is a novel compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential therapeutic uses.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the reaction of 2-hydroxybenzaldehyde with thiourea to form the corresponding Schiff base. This intermediate is then reacted with 1,3-cyclohexanedione to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential applications in the treatment of various diseases, including type 2 diabetes, cancer, and neurodegenerative disorders. As an agonist of PPARγ, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This compound has also been studied for its anti-cancer properties, as it has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In addition, this compound has been investigated for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-13-7-3-2-6-12(13)16-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9,17H,1,4-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMWKSLIGHVDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333477
Record name N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

332916-42-4
Record name N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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